Imidodicarbonic acid, 2-[3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-5-[4-[(1-methylethyl)sulfonyl]phenyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester
Description
The compound Imidodicarbonic acid, 2-[3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-5-[4-[(1-methylethyl)sulfonyl]phenyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester is a structurally complex heterocyclic molecule featuring:
- Isoxazole and pyrazine rings: Contribute to aromaticity and electronic diversity, influencing binding interactions.
- Sulfonyl (SO₂) and tert-butoxy ester groups: Enhance solubility and metabolic stability, common in agrochemicals and pharmaceuticals.
Its synthesis likely involves multi-step regioselective reactions to assemble the isoxazole-pyrazine core, followed by functionalization with sulfonyl and ester groups.
Properties
Molecular Formula |
C39H49N5O9S |
|---|---|
Molecular Weight |
763.9 g/mol |
IUPAC Name |
tert-butyl 2-[[4-[5-[3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-(4-propan-2-ylsulfonylphenyl)pyrazin-2-yl]-1,2-oxazol-3-yl]phenyl]methylamino]acetate |
InChI |
InChI=1S/C39H49N5O9S/c1-24(2)54(48,49)28-18-16-27(17-19-28)30-22-41-34(44(35(46)51-38(6,7)8)36(47)52-39(9,10)11)33(42-30)31-20-29(43-53-31)26-14-12-25(13-15-26)21-40-23-32(45)50-37(3,4)5/h12-20,22,24,40H,21,23H2,1-11H3 |
InChI Key |
LURLTFFFCFLYEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC(=NO3)C4=CC=C(C=C4)CNCC(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis
The synthesis of this compound typically involves a multi-step process, including:
Formation of the Imidodicarbonic Acid Core : The initial step often involves the reaction of a suitable carbonyl compound with an amine to form an imidodicarbonic acid structure.
Introduction of Functional Groups : Subsequent reactions introduce specific functional groups such as sulfonyl and isoxazole moieties. These can be achieved through electrophilic aromatic substitution or nucleophilic addition reactions.
Esterification : The final step often involves esterification to form the bis(1,1-dimethylethyl) ester. This can be accomplished using acid chlorides or anhydrides in the presence of a base.
Specific Reaction Pathways
Synthesis of Isoxazole Derivative
One effective method to synthesize the isoxazole component involves:
Reagents : Use of hydroxylamine hydrochloride and a suitable α,β-unsaturated carbonyl compound.
Conditions : The reaction is typically carried out in a solvent such as ethanol at elevated temperatures (around 80-100°C).
Yield : Yields can vary but typically range from 60% to 80% depending on purification methods used post-reaction.
Sulfonamide Formation
To introduce the sulfonamide group:
Reagents : A sulfonyl chloride (e.g., p-toluenesulfonyl chloride) reacts with an amine derivative.
Conditions : Conduct the reaction in an inert atmosphere (nitrogen or argon) using a non-polar solvent like dichloromethane at low temperatures (0°C to room temperature).
Yield : This step generally provides good yields (70%-90%) when performed under controlled conditions.
Summary Table of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Imidodicarbonic Acid Core | Carbonyl compound + Amine (solvent: ethanol) | 60-80 |
| Isoxazole Formation | Hydroxylamine + α,β-unsaturated carbonyl (ethanol) | 60-80 |
| Sulfonamide Formation | Sulfonyl chloride + Amine (solvent: DCM) | 70-90 |
| Esterification | Acid chloride + Alcohol (base catalyst) | 75-85 |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Recent studies have indicated that imidodicarbonic acid derivatives exhibit significant anticancer activity. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation. For instance, the presence of the pyrazine and isoxazole rings contributes to its ability to inhibit key enzymes associated with tumor growth. Research has demonstrated that these derivatives can effectively inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Activity
The antimicrobial potential of imidodicarbonic acid derivatives has also been investigated. The compound has shown effectiveness against a range of pathogenic bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic pathways. Studies have highlighted its potential as a lead compound for developing new antibiotics, especially in an era of increasing antibiotic resistance .
Neuroprotective Effects
There is emerging evidence suggesting that imidodicarbonic acid derivatives may possess neuroprotective properties. The compound's ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells. Research indicates that it can mitigate oxidative stress and inflammation in neurodegenerative models, making it a candidate for further exploration in treating conditions such as Alzheimer's disease and Parkinson's disease .
Agricultural Applications
Pesticidal Activity
The structural characteristics of imidodicarbonic acid derivatives make them suitable for use as pesticides. Their effectiveness against specific pests has been documented, with studies showing that they can disrupt the reproductive systems of insects and inhibit their growth. This application is particularly relevant in sustainable agriculture, where there is a demand for less toxic alternatives to conventional pesticides .
Fertilizer Enhancements
Imidodicarbonic acid compounds can also serve as nitrogen sources in fertilizers. Their slow-release properties allow for prolonged nutrient availability to plants, enhancing growth without the risk of leaching into water supplies. This application supports environmentally friendly agricultural practices by reducing the need for frequent fertilizer applications .
Material Science Applications
Polymer Synthesis
In material science, imidodicarbonic acid derivatives are being explored for their potential in polymer synthesis. Their ability to form stable linkages can be utilized in creating high-performance polymers with desirable mechanical properties. These materials could find applications in coatings, adhesives, and composites used in various industrial sectors .
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and the biological system involved. Generally, the compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs in Agrochemicals
Table 1: Comparison with Imidazole-Based Herbicides
Key Differences :
- The target compound’s pyrazine and isoxazole rings introduce greater aromatic complexity compared to imazamox’s pyridine core. This may enhance binding specificity to plant enzymes or receptors.
- The sulfonyl group in the target compound could improve oxidative stability compared to imazethapyr’s simpler alkyl chain .
Pharmaceutical Imidazole Derivatives
- Structure : Contains a biphenyl-imidazole core with tetrazole and benzyl ester groups.
- Application : Investigated for therapeutic use (undisclosed in evidence).
Comparison :
Methodological Considerations in Structural Comparison
- Virtual Screening : Structural similarity metrics (e.g., Tanimoto coefficients) are critical for predicting bioactivity. The target compound’s isoxazole-pyrazine scaffold may cluster separately from simpler imidazoles, suggesting unique mechanisms .
- Analytical Characterization : Techniques like HPLC and 2D-HPTLC () could differentiate the target compound’s lipophilicity and purity from analogs. For example, its tert-butyl groups may delay HPLC retention times compared to imazamox .
Research Findings and Implications
- Environmental Stability : The sulfonyl group in the target compound may resist hydrolysis better than imazethapyr’s ester, reducing environmental persistence concerns .
- Synergistic Effects : Like Populus bud compounds (), the target’s multi-heterocyclic structure could enable synergistic interactions with biological targets, though this requires validation.
- Solid-State Behavior : NMR studies () on similar compounds highlight the importance of conformational analysis; the target’s rigid scaffold may exhibit minimal structural variation between solution and solid states.
Biological Activity
Imidodicarbonic acid derivatives, particularly the compound Imidodicarbonic acid, 2-[3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-5-[4-[(1-methylethyl)sulfonyl]phenyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester , have garnered significant attention in pharmacological research due to their diverse biological activities. This article explores the biological activity of this compound, including its pharmacodynamics, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's complex structure contributes to its biological activity. The key features include:
- Functional Groups : Multiple functional groups such as isoxazole and pyrazine rings enhance its interaction with biological targets.
- Ester Linkages : The presence of hydrolysis-resistant ester linkers can improve stability and bioavailability in vivo.
1. Antitumor Activity
Research indicates that imidodicarbonic acid derivatives exhibit antitumor properties. The compound has been shown to inhibit the proliferation of cancer cell lines through various mechanisms, including:
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Inhibition of cell cycle progression at specific checkpoints.
Case Study : A study demonstrated that a similar imidodicarbonic acid derivative significantly reduced tumor growth in xenograft models of breast cancer by mediating apoptosis and inhibiting angiogenesis .
2. Enzyme Inhibition
Imidodicarbonic acid derivatives have been identified as inhibitors of key enzymes involved in disease processes:
- BACE1 Inhibition : Some derivatives show promise as BACE1 inhibitors, which are crucial for treating Alzheimer's disease by reducing amyloid-beta levels . This inhibition is linked to improved cognitive function in preclinical models.
3. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and chemokines.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of imidodicarbonic acid derivatives. Key findings include:
- In Vitro Studies : Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.
- In Vivo Efficacy : Animal models treated with these compounds exhibited reduced tumor burden and improved survival rates compared to controls .
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers optimize the synthetic route for this compound while ensuring reproducibility?
- Methodological Answer: Focus on stepwise purification techniques (e.g., column chromatography, recrystallization) and monitor intermediates via HPLC or LC-MS to confirm structural integrity at each stage. For example, highlights the use of tetrakis(dimethylamino)ethylene (TDAE) methodology for coupling reactions involving imidazole derivatives, which could inform similar protocols . Additionally, emphasizes reflux conditions with sodium acetate in acetic acid for synthesizing heterocyclic intermediates, a strategy applicable to pyrazine or isoxazole ring formation in this compound .
Q. What analytical methods are most reliable for characterizing this compound’s stability under varying storage conditions?
- Methodological Answer: Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. Pair this with NMR (¹H/¹³C) and FTIR to monitor functional group integrity over time. and stress the importance of controlled storage (dry, ventilated environments) and stability testing under oxidative/reductive conditions to identify decomposition pathways .
Q. How can researchers mitigate hazards during handling, given limited toxicity data?
- Methodological Answer: Adopt a precautionary approach: use fume hoods, wear nitrile gloves, and employ closed-system transfers to minimize exposure. recommends emergency protocols (e.g., eye rinsing for 15+ minutes) and avoiding electrostatic discharge during handling . underscores the need for institutional safety reviews and validation of handling protocols by qualified personnel .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting this compound’s reactivity in novel catalytic systems?
- Methodological Answer: Use density functional theory (DFT) to simulate reaction pathways, focusing on electron-deficient moieties (e.g., pyrazine rings) and sulfonyl groups. highlights AI-driven tools like COMSOL Multiphysics for optimizing reaction parameters (e.g., temperature, solvent polarity) and predicting byproduct formation . Pair computational results with experimental validation via kinetic studies (e.g., time-resolved spectroscopy) .
Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?
- Methodological Answer: Perform Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, solvent volume). suggests revisiting prior literature for unresolved mechanistic questions, such as steric effects from tert-butyl ester groups or competing side reactions involving the isoxazole ring . Cross-reference with ’s protocols for diaryliodonium salt coupling, which may offer insights into optimizing heteroaromatic cross-coupling efficiency .
Q. What theoretical frameworks explain the compound’s selectivity in biological or catalytic applications?
- Methodological Answer: Link the compound’s structural motifs (e.g., sulfonyl groups, bulky esters) to established theories like steric hindrance models or electronic tuning of active sites. emphasizes grounding hypotheses in existing frameworks, such as frontier molecular orbital (FMO) theory for predicting regioselectivity in pyrazine functionalization . ’s synthesis of tetrazines via Pinner reactions provides a model for analyzing electron-deficient systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
